Levamisole phosphate
Vue d'ensemble
Description
Levamisole is an antihelminthic drug that was commonly used for the treatment of parasitic, viral, and bacterial infections . It was manufactured by Janssen and first used in 1969 as an agent to treat worm infestations . Levamisole was approved by the FDA in 1990 as an adjuvant treatment for colon cancer . Prior to this, levamisole was used as an antirheumatic therapy in the 1970s and 1980s for patients with rheumatoid arthritis .
Synthesis Analysis
A stability-indicating HPLC method for analysis of levamisole hydrochloride in bulk and in their injection and oral solution formulations has been developed and validated . The chromatographic separation was carried out on a C8 column using a mixture of phosphate buffer pH 8.0 and acetonitrile . Another method involved the simultaneous analysis of levamisole with triclabendazole in pharmaceuticals through developing TLC and HPLC–PDA chromatographic techniques .
Molecular Structure Analysis
The molecular formula of Levamisole phosphate is C11H15N2O4PS and its molecular weight is 302.29 g/mol .
Chemical Reactions Analysis
Levamisole can be analyzed using various chromatographic methods . In one study, an isocratic condition was used to carry out the separation, and the mobile phase was made up of acetonitrile and a 0.03 M potassium dihydrogen phosphate buffer in double-distilled water .
Physical And Chemical Properties Analysis
Levamisole is stable in the bulk form at 60°C for at least four weeks . At 100 mg/mL concentrations in water and pH 7 buffer, the compound is stable for at least 9 days when stored at ambient temperature under normal laboratory illumination .
Applications De Recherche Scientifique
1. Toxicology and Pharmacology
- Application : Levamisole (LVM) is considered an immunomodulatory agent that has the potential to treat various cancer and inflammation diseases . A study was conducted to assess its toxicity to provide useful data for future human LVM risk assessments .
- Methods : Male beagle dogs were orally administered with 5, 15, and 30 mg/kg of LVM daily for four weeks. Toxicity assessment was based on various factors such as mortality, clinical signs, food and water consumption, body weight, body temperature, electrocardiogram, ophthalmological examination, hematology, serum biochemistry, organ/body coefficients, histopathological study, and toxicokinetic analysis .
- Results : The results of this study showed that LVM did not exhibit any significant toxicological effects on beagle dogs at the exposure levels tested. A no observed adverse effect level (NOAEL) of LVM was set at 30 mg/kg/day for male beagle dogs, which is equivalent to a 12-fold clinical dose in humans .
2. Veterinary Medicine
- Application : Levamisole was used to stimulate certain antiviral immune markers, prevent gut injury, and reduce fecal consistency and dehydration scores in rotavirus type A (RVA)-positive piglet diarrhea .
- Methods : A restricted-randomized, single-blinded, placebo-controlled clinical trial was conducted. The naturally RVA-exposed diarrheic piglets were used in the study. The piglets were randomized to receive supportive treatment (ST) or ST along with levamisole (LMS + ST) at immunomodulating dose .
- Results : The LMS + ST treatment progressively improved the total leukocyte, neutrophil count, IgG concentration, and reduced the intestinal fatty acid-binding protein 2 (IFABP-2) concentration in RV-positive diarrheic piglets than ST only .
3. COVID-19 Treatment
- Application : Levamisole has shown clinical benefits in the management of COVID-19 via its immunomodulatory effect . A study was conducted to evaluate the efficacy of Levamisole on clinical status of patients with COVID-19 during their course of the disease .
- Methods : This prospective, double-blind, randomized controlled clinical trial was performed in adult patients with mild to moderate COVID-19. Patients were randomly assigned to receive a 3-day course of Levamisole or placebo in combination with routine standard of care .
- Results : On days 3 and 14, patients in Levamisole group had significantly better cough status distribution when compared to the placebo group. Moreover, there was significant differences between the two groups in dyspnea at follow-up intervals of 7 and 14 days after receiving the interventions .
4. Dairy Cattle Health
- Application : Levamisole is used in dairy cattle to boost the immune system, particularly around the time of delivery when blood immunoglobulin levels drop due to the transfer of immunoglobulins from the bloodstream to the mammary gland to form colostrum .
- Methods : The specific methods of application in this context are not detailed in the source .
- Results : The specific results or outcomes obtained in this context are not detailed in the source .
5. Dendritic Cell Activation
- Application : Levamisole has been shown to enhance the immune response by affecting the activation and maturation of human monocyte-derived dendritic cells .
- Methods : Treatment of dendritic cells with levamisole increased the presentation of CD80, CD86, CD83 and human leucocyte antigen D-related (HLA-DR) molecules on the cell membrane, as well as the production of interleukin (IL)-12 p40 and IL-10 .
- Results : Levamisole-treated human dendritic cells also enhanced T cell activation towards type 1 T helper immune response by inducing interferon-γ secretion .
6. Quantitative Analysis in Biological Fluids
- Application : Levamisole has been used in the development of bioanalytical methods for its quantitation in biological fluids .
- Methods : The specific methods of application in this context are not detailed in the source .
- Results : The specific results or outcomes obtained in this context are not detailed in the source .
Safety And Hazards
Propriétés
IUPAC Name |
(6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;phosphoric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.H3O4P/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;1-5(2,3)4/h1-5,10H,6-8H2;(H3,1,2,3,4)/t10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMMFDPTLWDHKP-HNCPQSOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(CN21)C3=CC=CC=C3.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=N[C@H](CN21)C3=CC=CC=C3.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N2O4PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185890 | |
Record name | Levamisole phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90185890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Levamisole phosphate | |
CAS RN |
32093-35-9 | |
Record name | Levamisole phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32093-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levamisole phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032093359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levamisole phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90185890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazoletriylium phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.276 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEVAMISOLE PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FIG89N8AZY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.